molecular formula C7H10N2O2 B2998138 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113100-49-5

3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2998138
CAS No.: 113100-49-5
M. Wt: 154.169
InChI Key: BOQSSGWSBMZZBI-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Heterocyclic Chemistry

Pyrazole derivatives first gained prominence in the late 19th century with the work of Buchner and Balbiano, who established foundational synthesis routes for the pyrazole core. The introduction of carboxylic acid functionalities to pyrazoles emerged in the mid-20th century, exemplified by O'Donovan et al.'s development of Sandmeyer-type reactions to synthesize 1-substituted pyrazole-4-carboxylic acids. This compound represents an evolutionary advancement, combining alkyl substituents for enhanced stability and reactivity. Early synthetic routes often relied on hydrazine-mediated cyclization, as seen in the synthesis of ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, which laid groundwork for later carboxylation strategies.

Significance Within Pyrazole-4-Carboxylic Acid Derivatives

This compound occupies a critical niche due to:

  • Steric modulation : The ethyl group at position 3 hinders rotational freedom, while the methyl group at position 1 en

Properties

IUPAC Name

3-ethyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-6-5(7(10)11)4-9(2)8-6/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQSSGWSBMZZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-49-5
Record name 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves oxidation, esterification, and cyclization reactions under controlled conditions to ensure high yield and purity[3][3].

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

It appears there is no information available regarding the applications of "3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid." However, there is information on similar compounds, which are detailed below.

Note: The provided search results contain information about compounds that are structurally similar but not identical to "this compound." Therefore, the information below is about similar compounds and not the compound that you specified in your query.

Scientific Research Applications

  • Chemistry Pyrazole-4-carboxylic acid derivatives are crucial building blocks in synthesizing complex heterocyclic compounds. These compounds' unique ethyl and methyl substitutions confer distinct chemical properties and reactivity compared to other pyrazole derivatives.
  • Biology These compounds are essential in studying enzyme inhibitors and receptor modulators, offering insights into biochemical pathways and mechanisms of action. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid inhibits succinate dehydrogenase, disrupting energy synthesis in pathogens by blocking mitochondrial electron transfer.
  • Industry Pyrazole derivatives are utilized in producing agrochemicals and other industrial chemicals, contributing to developing new materials and processes.

Agricultural Chemistry

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is an effective herbicide for controlling unwanted plant growth in various crops, which improves yield and reduces resource competition .

Pharmaceutical Development

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a building block in synthesizing novel pharmaceuticals, particularly those targeting specific diseases, enhancing the development of targeted therapies .

Material Science

These compounds are used in formulating advanced materials, including polymers and coatings. Their unique chemical properties improve durability and performance .

Analytical Chemistry

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid acts as a reagent in analytical methods, which facilitates the detection and quantification of other compounds. This is essential for quality control in various industries .

Succinate Dehydrogenase Inhibitors (SDHIs)

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, pyrazole derivatives are known to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain, leading to antifungal activity .

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
3-Methyl-1H-pyrazole-4-carboxylic acid Methyl C₅H₆N₂O₂ 126.11 Smaller substituent; lower lipophilicity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Difluoromethyl C₆H₆F₂N₂O₂ 188.12 Fluorine enhances metabolic stability and electronegativity
Methyl 3-ethyl-1H-pyrazole-4-carboxylate Ethyl (ester derivative) C₇H₁₀N₂O₂ 154.17 Ester group increases lipophilicity; reduced acidity
  • Fluorinated Derivatives : The difluoromethyl group in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid introduces strong electron-withdrawing effects, which can enhance binding to hydrophobic enzyme pockets and resistance to oxidative metabolism .

Substituent Variations at Position 1

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
1-Methyl-1H-pyrazole-4-carboxylic acid Methyl C₅H₆N₂O₂ 126.11 No substituent at position 3; simpler structure
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl C₈H₉N₃O₂ 179.18 Allyl group increases steric bulk; amino group adds hydrogen-bonding capacity

Compounds with Additional Substituents

Compound Name Additional Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Phenyl (positions 1 and 3) C₁₇H₁₄N₂O₂ 278.31 Aromatic groups increase rigidity and π-stacking potential
3-(3-Chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid Chloro-ethoxyphenyl (position 3) C₁₂H₁₁ClN₂O₃ 278.68 Bulky aromatic substituent; enhanced steric hindrance
  • Aromatic Substituted Derivatives : Bulky groups like phenyl or chloro-ethoxyphenyl significantly alter solubility and bioavailability. For example, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is less water-soluble but may exhibit stronger receptor binding due to hydrophobic interactions .

Physicochemical Properties

  • Lipophilicity : The ethyl group in the target compound increases logP compared to methyl analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Acidity : The carboxylic acid group (pKa ~3-4) is deprotonated at physiological pH, facilitating ionic interactions in biological systems.

Biological Activity

3-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid (EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of EMPC features a pyrazole ring with ethyl and methyl substituents at the 3 and 1 positions, respectively, and a carboxylic acid group at the 4 position. This configuration is crucial for its biological interactions.

The biological activity of EMPC primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The carboxylic acid group enhances solubility and facilitates interactions with nucleophilic sites on proteins, potentially leading to modulation of enzyme activity or receptor signaling pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including EMPC. For instance, compounds similar to EMPC have shown effectiveness in inhibiting the growth of various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro experiments demonstrated that these compounds could induce apoptosis in cancer cells and enhance caspase-3 activity, indicating their role as apoptosis-inducing agents .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. EMPC has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies indicate that derivatives of EMPC exhibit selective COX-2 inhibitory activity, suggesting potential use as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs .

Antifungal Activity

EMPC has also been investigated for antifungal properties. Research indicates that pyrazole derivatives can inhibit the growth of various phytopathogenic fungi. The structural characteristics of EMPC allow it to serve as a precursor for synthesizing more potent antifungal agents .

Table 1: Summary of Biological Activities of EMPC Derivatives

Activity TypeTarget Organism/EnzymeMechanism/EffectReference
AnticancerMDA-MB-231 cellsInduction of apoptosis
Anti-inflammatoryCOX-2Selective inhibition
AntifungalPhytopathogenic fungiGrowth inhibition
AntimicrobialVarious bacteriaDisruption of cell wall synthesis

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